7-Bromo-1H-indole-3-carbonitrile
Overview
Description
7-Bromo-1H-indole-3-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
Indole derivatives, including 7-Bromo-1H-indole-3-carbonitrile, are ideal precursors for the synthesis of active molecules . They are often synthesized through multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 7-Bromo-1H-indole-3-carbonitrile is similar to other indole derivatives. Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities . They are often involved in multicomponent reactions for the synthesis of various heterocyclic compounds .Scientific Research Applications
Cytotoxic Activity
- A study synthesized novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, demonstrating potent anticancer activities against human colon and lung cancer cell lines (Radwan, Alminderej, & Awad, 2020).
Synthesis Methodologies
- Research on the Cu-Catalyzed Reaction of 2-(2-Bromophenyl)-1H-indoles with CH2(CN)2 led to the creation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing a novel synthesis pathway (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
- A study described an efficient synthesis of spiro‐oxindole derivatives via a three-component reaction in water, highlighting a greener, solvent-free approach (Alizadeh & Moafi, 2015).
- The synthesis of highly functionalized 1H-Indole-2-carbonitriles via cross-coupling reactions was explored, contributing to the development of polysubstituted indole derivatives (Hrizi, Cailler, Romdhani‐Younes, Carcenac, & Thibonnet, 2021).
Chemical Properties and Reactions
- A study on 1-(Propargyl)indol-2-carbonitriles reacting with alcohols under DBU-catalyzed conditions demonstrated the formation of 1-alkoxypyrazino[1,2- a]indoles, adding to the understanding of indole chemical reactions (Festa, Zalte, Golantsov, Varlamov, Van der Eycken, & Voskressensky, 2018).
Pharmaceutical Applications
- The synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as a new class of PDE4 inhibitors showcased potential pharmaceutical applications, particularly in targeting specific biochemical pathways (Kumar et al., 2012).
Novel Synthesis and Drug Design
- The copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source provided a novel route for indole-2-carbonitrile synthesis, contributing to drug design methodologies (Pan et al., 2013).
Environmental Sustainability
- The development of an environmentally benign protocol for synthesizing novel 1H-indol-3-yl-4H-chromene-3-carbonitriles under neat conditions showed advancements in sustainable chemistry (Reddy, Reddy, & Jeong, 2016).
Safety And Hazards
7-Bromo-1H-indole-3-carbonitrile is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . This suggests that there is potential for further exploration and development of 7-Bromo-1H-indole-3-carbonitrile and other indole derivatives in the future.
properties
IUPAC Name |
7-bromo-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUGHHCYTWBLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697465 | |
Record name | 7-Bromo-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indole-3-carbonitrile | |
CAS RN |
1043601-50-8 | |
Record name | 7-Bromo-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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